N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide
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Overview
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide is an organic compound that belongs to the class of substituted benzamides This compound is characterized by its complex structure, which includes a benzamide core with various substituents such as bromo, chloro, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes purification steps such as recrystallization or chromatography to obtain a high-purity product. The use of automated reactors and advanced analytical techniques ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide
- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
- N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-acetamide
Uniqueness
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ethoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Biological Activity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential anti-cancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments, as well as structure-activity relationship (SAR) analyses.
Chemical Structure
The compound can be described by its chemical structure, which features a bromine atom and a chloro-substituted benzoyl group. This configuration is crucial for its biological activity and interaction with molecular targets.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (SKBR-3) and colorectal cancer cells (HT29). The IC50 values for these effects range from 0.80 μM to 1.38 μM, indicating potent activity compared to other known anti-cancer agents .
- Induction of Apoptosis : The compound has been noted to increase apoptosis rates in cancer cells, suggesting that it may trigger programmed cell death pathways independent of traditional COX-2 inhibition mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components. Modifications to the benzamide moiety influence potency:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups generally exhibit lower activity compared to those with electron-donating groups. For instance, derivatives with methoxyl substitutions showed IC50 values between 0.19 μM and 0.68 μM .
- Bromine and Chlorine Substituents : The presence of bromine and chlorine in specific positions enhances the compound's ability to interact with biological targets, contributing to its anti-cancer effects.
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vitro Studies : In a study involving SKBR-3 breast cancer cells, the compound demonstrated significant inhibition of cell growth at concentrations as low as 0.80 μM. The mechanism was linked to both direct cytotoxic effects and modulation of apoptotic pathways .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates when administered at doses of 5 mg/kg/d. This suggests strong bioavailability and therapeutic potential against established tumors .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption characteristics, leading to effective plasma concentrations that correlate with its anti-cancer activity. Further research is needed to fully elucidate its metabolic pathways and long-term effects in vivo.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClNO3/c1-2-28-16-10-7-14(8-11-16)22(27)25-20-12-9-15(23)13-18(20)21(26)17-5-3-4-6-19(17)24/h3-13H,2H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOCNAOMUYHZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.